molecular formula C11H12F4N2O B7632050 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea

1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea

Cat. No. B7632050
M. Wt: 264.22 g/mol
InChI Key: XFPKUDUKWWDUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea, also known as DFEU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and industry. DFEU is a urea derivative that contains two fluorine atoms, which makes it a unique and valuable compound for research purposes.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea involves the inhibition of key enzymes and proteins involved in various cellular processes. For example, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea inhibits photosynthesis in plants by blocking the electron transport chain, leading to a decrease in ATP production and ultimately, plant death. In cancer cells, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, depending on the target organism or cell type. In plants, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea inhibits photosynthesis, leading to a decrease in chlorophyll content and ultimately, plant death. In cancer cells, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea induces apoptosis and inhibits cell proliferation. In addition, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has several advantages as a research tool, including its unique chemical structure, which makes it useful in a variety of applications. Additionally, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea is relatively easy to synthesize and purify, making it accessible to researchers. However, the use of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea in lab experiments is limited by its toxicity and potential for environmental harm, particularly in the case of its use as a herbicide.

Future Directions

There are several potential future directions for research involving 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea. One area of interest is the development of new herbicides based on 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea, which could provide an alternative to currently used herbicides that have negative environmental impacts. Additionally, further research is needed to explore the potential of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea as a therapeutic agent for neurological disorders. Finally, the development of new synthetic methods for 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea involves the reaction of 2,2-difluoroethylamine with 3,4-difluorophenylacetic acid, followed by the addition of isobutyl chloroformate and subsequent reaction with urea. The final product is obtained through purification and recrystallization techniques.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been extensively studied for its potential use as a herbicide due to its ability to inhibit plant growth. It has also been explored as a potential antitumor agent due to its ability to induce cell death in cancer cells. Additionally, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2,2-difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2O/c12-8-2-1-7(5-9(8)13)3-4-16-11(18)17-6-10(14)15/h1-2,5,10H,3-4,6H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPKUDUKWWDUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)NCC(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.